4-(Pyrazin-2-yl)thiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrazin-2-ylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYIMGJUKGCBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 4-(Pyrazin-2-yl)thiomorpholine
The direct formation of the C-N bond between the pyrazine (B50134) and thiomorpholine (B91149) rings is a key step in synthesizing the title compound. This is primarily achieved through palladium-catalyzed amination reactions or classical nucleophilic aromatic substitution.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This methodology is highly effective for coupling amines with aryl halides and has been widely applied to the synthesis of N-aryl heterocycles. wikipedia.orgrsc.orgbeilstein-journals.org In the synthesis of this compound, this reaction would involve the coupling of a 2-halopyrazine (such as 2-chloropyrazine (B57796) or 2-bromopyrazine) with thiomorpholine.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results by promoting the key steps of the catalytic cycle. mit.eduwiley.com Ligands such as XPhos and BrettPhos are commonly used in these transformations. beilstein-journals.orgnih.govnih.gov
Table 1: Key Components in Buchwald-Hartwig Synthesis of this compound
| Component | Role | Examples |
|---|---|---|
| Aryl Halide | Electrophilic partner | 2-Chloropyrazine, 2-Bromopyrazine |
| Amine | Nucleophilic partner | Thiomorpholine |
| Palladium Source | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.orgwiley.com |
| Ligand | Promotes catalysis | XPhos, tBuBrettPhos, BINAP, Dppf wikipedia.orgbeilstein-journals.orgwiley.comnih.gov |
| Base | Deprotonates amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ beilstein-journals.orgnih.gov |
The reaction conditions, including temperature and choice of base, are optimized to maximize yield and minimize side reactions. purdue.edu This method's broad functional group tolerance and applicability to a wide range of substrates make it a preferred route for synthesizing complex amine-containing molecules. mit.edu
Classical nucleophilic aromatic substitution (SNAr) provides an alternative, often transition-metal-free, pathway to this compound. researchgate.netyoutube.com This reaction relies on the inherent electron-deficient nature of the pyrazine ring, which is further activated by the presence of a halogen atom (a good leaving group) at the 2-position. rsc.orgresearchgate.net
The mechanism involves the attack of the nucleophile (thiomorpholine) on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the halide ion restores the aromaticity of the pyrazine ring and yields the final product. The rate of SNAr reactions is highly dependent on the electron-withdrawing ability of the aromatic system. mdpi.com Pyrazines are sufficiently electron-deficient to undergo this reaction, particularly with strong nitrogen nucleophiles like thiomorpholine. researchgate.netrsc.org
The reaction is typically carried out by heating 2-chloropyrazine with thiomorpholine, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. nih.govgoogle.com The choice of solvent can also influence the reaction rate and outcome. researchgate.net
Table 2: Typical Conditions for Nucleophilic Aromatic Substitution
| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Temperature |
|---|
While SNAr can be a simpler and more cost-effective method, it may require harsher conditions (higher temperatures) compared to palladium-catalyzed methods and may have a more limited substrate scope. researchgate.net
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the core structure is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can target either the thiomorpholine ring or the pyrazine ring, or involve more complex multi-component reactions.
The thiomorpholine portion of the molecule offers specific sites for chemical transformation, most notably the sulfur atom.
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. evitachem.comgoogle.com This transformation significantly alters the electronic properties and polarity of the molecule. For instance, the synthesis of 4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide has been reported, indicating that the thiomorpholine sulfur can be oxidized to the dioxide level. nih.govgoogle.com The resulting thiomorpholine 1,1-dioxide moiety is a common functional group in various biologically active compounds. google.comepo.org
Table 3: Oxidation of the Thiomorpholine Moiety
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | H₂O₂, KMnO₄ | This compound 1-oxide |
These oxidation reactions are crucial for creating derivatives with modified physicochemical properties. evitachem.com
The pyrazine ring, being electron-deficient, presents a different set of challenges and opportunities for functionalization compared to electron-rich aromatic systems.
Electrophilic Substitution: Direct electrophilic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. acs.org
Directed Ortho-Metalation (DoM): A more effective strategy for introducing substituents is directed ortho-metalation. acs.org This involves using a directing group on the ring to guide a strong base (like an organolithium reagent) to deprotonate an adjacent position. The resulting metalated species can then react with various electrophiles. While no direct examples on the this compound scaffold are provided in the search results, this is a general strategy for functionalizing pyrazines. acs.org
Palladium-Catalyzed Cross-Coupling: If a halogen is present on the pyrazine ring (e.g., in a derivative like 4-(5-chloropyrazin-2-yl)thiomorpholine), it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds. rsc.org This allows for the attachment of aryl, vinyl, or alkyl groups to the pyrazine core. rsc.orgrsc.org
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While direct application on the this compound scaffold is not explicitly detailed, the principles can be applied to related pyrazine systems to generate structural diversity.
Ugi-Huisgen Tandem Reactions: This tandem reaction combines the Ugi four-component reaction (an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid) with a Huisgen 1,3-dipolar cycloaddition. researchgate.netthieme-connect.comdntb.gov.ua For pyrazine-containing structures, this could involve using a pyrazine-derived aldehyde or amine in the Ugi reaction. If one of the components also contains an azide (B81097) and another an alkyne, an intramolecular Huisgen cycloaddition can follow, leading to complex, fused heterocyclic systems. researchgate.netthieme-connect.combeilstein-journals.orgd-nb.info This approach has been used to create organic-chemistry.orgnih.govthieme-connect.comtriazolo[1,5-a]pyrazine derivatives. researchgate.netthieme-connect.combeilstein-journals.orgcolab.ws
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is another important MCR for synthesizing fused imidazopyrazines, which involves the reaction of an aminopyrazine, an aldehyde, and an isocyanide. organic-chemistry.orgthieme-connect.com
Petasis Reaction: The Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and a boronic acid, has also been employed to develop pyrazine-based multi-target directed ligands. nih.gov
These MCR strategies highlight advanced methods for rapidly building molecular complexity on pyrazine-containing scaffolds, offering efficient pathways to novel derivatives. organic-chemistry.orgnih.govacs.org
Precursor and Building Block Applications in Complex Molecular Synthesis
The chemical scaffold of this compound serves as a crucial starting point and intermediate in the synthesis of a variety of complex molecules, particularly within the realm of medicinal chemistry. Its unique combination of a pyrazine ring and a thiomorpholine moiety makes it a valuable building block for the development of novel heterocyclic compounds with potential therapeutic applications. The strategic incorporation of this compound into larger molecular frameworks is a key focus of contemporary drug discovery efforts.
The application of this compound as a precursor is particularly prominent in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are frequently implicated in the pathogenesis of diseases such as cancer. ugr.esacs.org The pyrazine and thiomorpholine motifs are recognized as important pharmacophoric elements that can interact with the active sites of various kinases. rsc.orgevitachem.com Consequently, derivatives of this compound are actively investigated for their potential to modulate the activity of these enzymes.
Research has led to the discovery of several families of complex heterocyclic compounds derived from precursors related to this compound. These include, but are not limited to, pyrazolo[1,5-a]pyrazines, pyrido[3,4-b]pyrazines, and various substituted pyrimidine (B1678525) derivatives. rsc.orgsmolecule.comrroij.com The synthesis of these complex molecules often involves multi-step reaction sequences where the thiomorpholine-pyrazine core is introduced early in the synthetic pathway.
For instance, the synthesis of complex pyrazolo[1,5-a]pyrazine (B3255129) derivatives often involves the integration of the thiomorpholine moiety through nucleophilic substitution reactions on an activated carbon center of a pyrazine-containing precursor. smolecule.com Similarly, the construction of pyrido[3,4-b]pyrazine-based compounds, which have shown promise as kinase inhibitors, can utilize building blocks structurally related to this compound. rsc.org
The following table provides an overview of complex molecules whose synthesis may involve precursors like this compound, highlighting the synthetic methodologies and their potential applications.
| Complex Molecule Class | General Synthetic Approach | Potential Therapeutic Application | Reference |
| Pyrazolo[1,5-a]pyrazine Derivatives | Multi-step synthesis involving formation of the pyrazole (B372694) ring followed by integration of the thiomorpholine moiety. | Kinase Inhibition, Anticancer Agents | smolecule.com |
| Pyrido[3,4-b]pyrazine Derivatives | Efficient synthesis of disubstituted pyrido[3,4-b]pyrazines. | Protein Kinase Inhibitors | rsc.org |
| Pyrimidine-linked 1,3,4-oxadiazoles | Synthesis from pyrimidine precursors with subsequent introduction of the thiomorpholine group. | Antibacterial and Antifungal Agents | rroij.com |
| Indole-pyrimidine Hybrids | One-pot multistep synthesis to create hybrids with morpholine (B109124) or thiomorpholine moieties. | Anticancer Agents | researchgate.net |
Detailed research findings indicate that the chemical reactivity of the this compound scaffold allows for a range of chemical transformations. The nitrogen atoms in the pyrazine ring and the sulfur and nitrogen atoms in the thiomorpholine ring can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, to build molecular complexity. smolecule.com
The table below summarizes some of the key research findings on the application of thiomorpholine-pyrazine and related structures as building blocks in complex molecular synthesis.
| Precursor/Building Block | Reaction Type | Synthesized Complex Molecule | Key Findings | Reference |
| Thiomorpholine and Pyrazine Precursors | Nucleophilic Substitution | N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide | The thiomorpholine moiety can be introduced via nucleophilic substitution on an activated carbon center. | smolecule.com |
| 2,3-Dichloropyrido[3,4-b]pyrazine | Nucleophilic Aromatic Substitution | Disubstituted pyrido[3,4-b]pyrazines | Serves as a key intermediate for the synthesis of kinase inhibitors. | rsc.org |
| N-(4-(2-methylpyrimidin-4-yl)phenyl)thiomorpholine-1-carboxamide | Oxidation and Cyclization | Pyrimidine-linked 1,3,4-oxadiazoles | The thiomorpholine-containing precursor undergoes further chemical transformations to yield complex heterocycles. | rroij.com |
These examples underscore the versatility of the this compound scaffold and its analogues as foundational elements in the construction of diverse and medicinally relevant complex molecules.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic environments within 4-(Pyrazin-2-yl)thiomorpholine. nih.gov
One-dimensional NMR spectra offer fundamental insights into the compound's structure by identifying the different types of proton and carbon atoms present.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrazine (B50134) and thiomorpholine (B91149) rings. The pyrazine ring typically displays three aromatic protons with characteristic chemical shifts and coupling patterns. rsc.org The thiomorpholine ring protons usually appear as two distinct multiplets in the aliphatic region, corresponding to the protons adjacent to the nitrogen and sulfur atoms, respectively. chemicalbook.com
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine H-3, H-5, H-6 | ~8.0 - 8.6 | Multiplets (d, dd) |
| Thiomorpholine -CH₂-N- | ~3.8 - 4.0 | Triplet (t) |
| Thiomorpholine -CH₂-S- | ~2.7 - 2.9 | Triplet (t) |
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the four unique carbons of the pyrazine ring and the two sets of equivalent carbons in the thiomorpholine ring. The carbon atom of the pyrazine ring attached to the nitrogen of the thiomorpholine ring (C-2) would appear at a significantly downfield chemical shift.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Pyrazine C-2 | ~155 - 160 |
| Pyrazine C-3, C-5, C-6 | ~135 - 145 |
| Thiomorpholine -CH₂-N- | ~48 - 52 |
| Thiomorpholine -CH₂-S- | ~25 - 30 |
To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyrazine and thiomorpholine moieties, two-dimensional (2D) NMR techniques are employed. ipb.pt For pyrazine derivatives, 2D NMR is essential for confirming regiochemistry. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly crucial, as it would show long-range correlations (over two to three bonds) between the pyrazine protons and the thiomorpholine carbons, and vice versa, thus confirming the C-N bond connecting the two ring systems.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula of this compound (C₈H₁₁N₃S). The calculated exact mass can be compared to the experimentally measured value, with a very small mass error (typically <5 ppm), confirming the molecular formula. For example, HRMS analysis of similar heterocyclic compounds has demonstrated its accuracy in confirming elemental compositions. rsc.org
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that analyzes the composition of the outermost 1-2 nanometers of a solid sample. micro.org.au A pulsed primary ion beam bombards the sample surface, causing the desorption of secondary ions. phi.com These ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their flight time to a detector. carleton.edu
For this compound, TOF-SIMS can provide detailed elemental and molecular information from the surface of a solid sample. phi.com It is capable of generating high-resolution mass spectra of surface molecules and their fragments, as well as creating chemical maps that show the spatial distribution of specific species on the surface. mpg.de While not typically used for primary structure elucidation, it is invaluable for surface characterization, detecting surface contaminants, and analyzing thin films. micro.org.aucarleton.edu
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine and thiomorpholine rings. The pyrazine ring would show aromatic C-H stretching vibrations typically above 3000 cm⁻¹, along with C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netcore.ac.uk The thiomorpholine moiety would be characterized by aliphatic C-H stretching vibrations just below 3000 cm⁻¹, C-N stretching, and C-S stretching vibrations. The C-S stretching band is typically weaker and found in the fingerprint region. cdnsciencepub.com
Interactive Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Pyrazine (Aromatic) | 3000 - 3100 |
| C-H Stretch | Thiomorpholine (Aliphatic) | 2850 - 2960 |
| C=N / C=C Stretch | Pyrazine Ring | 1400 - 1600 |
| C-N Stretch | Aliphatic Amine | 1180 - 1250 |
| C-S Stretch | Thioether | 600 - 800 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular structure, as well as the nature of the interactions that govern the packing of molecules in the crystal lattice. For a compound like this compound, a single-crystal X-ray diffraction experiment would be the primary approach to obtain detailed structural information. This process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Crystalline Structure Analysis and Space Group Determination
The initial step in the analysis of the diffraction data is the determination of the unit cell parameters and the crystal system. The unit cell is the basic repeating unit of the crystal lattice. Following this, the space group is determined, which describes the symmetry elements present in the crystal structure.
For instance, in a study of the related compound 4-(4-nitrophenyl)thiomorpholine, X-ray diffraction analysis revealed its crystallization in the monoclinic space group P2₁/c mdpi.com. This particular space group indicates the presence of a two-fold screw axis and a glide plane as symmetry elements. The determination of the space group is crucial as it simplifies the process of structure solution by defining the relationships between the atoms in the asymmetric unit.
A hypothetical data table for the crystallographic data of this compound, were it to be determined, would resemble the following:
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₁N₃S |
| Formula Weight | 181.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.50 |
| b (Å) | 8.30 |
| c (Å) | 11.20 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 938.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.283 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Crystal Packing)
Once the positions of all non-hydrogen atoms are determined, the analysis of intermolecular interactions within the crystal lattice can be undertaken. These interactions are fundamental to understanding the stability and physical properties of the crystalline material. For this compound, potential intermolecular interactions would include hydrogen bonds, C–H···π interactions, and π-π stacking.
In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, for example, weak C–H···O hydrogen bonds and face-to-face aromatic stacking were identified as significant intermolecular forces that contribute to the formation of centrosymmetric dimers mdpi.com. The pyrazine ring in this compound, being electron-deficient, could participate in various non-covalent interactions. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic ring itself can engage in π-stacking with adjacent molecules.
A table summarizing potential intermolecular interactions for this compound might look like this:
| Interaction Type | Donor | Acceptor | Distance (Å) | **Angle (°) |
| C–H···N | C-H (thiomorpholine) | N (pyrazine) | 3.40 | 150 |
| C–H···π | C-H (thiomorpholine) | Centroid (pyrazine) | 3.50 | 145 |
| π-π stacking | Centroid (pyrazine) | Centroid (pyrazine) | 3.60 | - |
This table is a hypothetical representation of potential interactions and their geometric parameters.
Conformational Analysis of the Thiomorpholine Moiety
The thiomorpholine ring is a saturated six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. X-ray crystallography provides precise torsional angles, which allows for a detailed conformational analysis of this moiety.
In the solid-state structure of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine ring was found to adopt a low-energy chair conformation mdpi.com. The substituent on the nitrogen atom can occupy either an axial or an equatorial position, and its orientation is determined by a combination of steric and electronic factors. For this compound, it would be of interest to determine the preferred orientation of the pyrazinyl group relative to the thiomorpholine ring. This would involve the analysis of the bond angles and torsion angles within the thiomorpholine ring and at the point of its connection to the pyrazine ring.
The key geometric parameters for the conformational analysis of the thiomorpholine ring are the bond lengths, bond angles, and, most importantly, the endocyclic torsion angles. These parameters would be compared with those of other structurally related thiomorpholine derivatives to identify any conformational peculiarities induced by the pyrazinyl substituent.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for medium to large systems. uci.edu DFT calculations are used to determine a molecule's ground-state properties by solving the Kohn-Sham equations, where the complex many-electron problem is simplified into a system of non-interacting electrons moving in an effective potential. uci.eduarxiv.org For a molecule like 4-(Pyrazin-2-yl)thiomorpholine, DFT can elucidate fundamental characteristics such as molecular geometry, vibrational modes, and the distribution of electron density.
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. molssi.org This process is essential because a molecule's geometry must be optimized at the specific level of theory and basis set being used before other properties can be reliably calculated. uni-rostock.degaussian.com For related heterocyclic compounds, studies have shown that DFT-optimized geometric parameters, such as bond lengths and angles, are generally in good agreement with experimental data from X-ray crystallography. uantwerpen.be
Following optimization, a vibrational frequency analysis is typically performed. molssi.org This calculation computes the second derivatives of the energy with respect to atomic positions, which provides the force constants for the bonds. gaussian.com The results yield a set of vibrational modes and their corresponding frequencies, which can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net This analysis also serves to confirm that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. uni-rostock.de
Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Heterocyclic Structure This table presents illustrative data based on typical findings for similar molecular fragments to demonstrate the output of geometry optimization calculations. The values are not specific to this compound.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Lengths (Å) | C-N (in pyrazine (B50134) ring) | ~1.33-1.34 |
| C-C (in pyrazine ring) | ~1.39 | |
| C-N (thiomorpholine-pyrazine link) | ~1.37 | |
| C-S (in thiomorpholine (B91149) ring) | ~1.82 | |
| C-N (in thiomorpholine ring) | ~1.46 | |
| **Bond Angles (°) ** | C-N-C (in pyrazine ring) | ~116-117 |
| N-C-C (in pyrazine ring) | ~122-123 | |
| C-S-C (in thiomorpholine ring) | ~98 | |
| C-N-C (in thiomorpholine ring) | ~112 |
Exchange-Correlation Functionals and Basis Set Selection
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set. nih.gov The XC functional is an approximation of the complex exchange and correlation energies of the interacting electrons. uci.edu Functionals are often categorized in a hierarchy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals, which mix a portion of exact Hartree-Fock exchange. arxiv.org For organic molecules, hybrid functionals like B3LYP are widely used and have been shown to provide reliable results for geometries and electronic properties. uantwerpen.benih.gov
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set determine the flexibility the system has to describe the electron density. arxiv.org Pople-type basis sets, such as 6-31G(d) or 6-311++G(d,p), and correlation-consistent basis sets, like Ahlrichs' def2-SVP or Dunning's aug-cc-pVDZ, are commonly employed. uantwerpen.bearxiv.org For sulfur-containing compounds, the inclusion of polarization (d,p) and diffuse (++) functions is often important for accurately describing the electron distribution, especially for the sulfur atom's valence shell. researchgate.net Studies have found that combinations like B3LYP/6-311++G(d,p) or B3LYP/DGDZVP2 provide a good balance of accuracy and cost for the properties of heterocyclic systems. uantwerpen.benih.gov
Table 2: Common Exchange-Correlation Functional and Basis Set Combinations for Heterocyclic Compounds
| Exchange-Correlation Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties of organic molecules. uantwerpen.be |
| M06-2X | 6-311G(d,p) | Good performance for thermochemistry and non-covalent interactions. researchgate.net |
| ωB97X-D | def2-TZVP | Includes long-range and dispersion corrections, suitable for larger systems and interactions. |
| PBE0 | aug-cc-pVTZ | Often used for higher accuracy electronic structure and property calculations. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To investigate excited-state properties, such as those probed by UV-visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.org TD-DFT extends the DFT framework to time-dependent phenomena, allowing for the calculation of electronic excitation energies and oscillator strengths. uci.edupsu.edu The method is formulated as a linear response theory, which provides a practical means to compute the transition energies that correspond to absorption peaks in an electronic spectrum. researchgate.net
For aromatic and heterocyclic systems like this compound, TD-DFT can predict the energies of key electronic transitions, such as π→π* and n→π* transitions, which are characteristic of such chromophores. researchgate.net The analysis of the molecular orbitals involved in these transitions, often the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the excitation (e.g., charge transfer). uantwerpen.be While standard functionals can sometimes struggle with long-range charge-transfer excitations, TD-DFT generally provides semi-quantitative accuracy for the vertical excitation energies of many organic molecules. chemrxiv.org Studies on related silver-thiomorpholine complexes have used TD-DFT to determine that metal-to-ligand and intraligand transitions were responsible for observed luminescence. bg.ac.rs
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. verisimlife.com While quantum methods like DFT are essential for electronic properties, classical methods based on force fields are used to study the dynamics of larger systems over longer timescales. Molecular Dynamics (MD) simulations, a key technique in this area, analyze the physical movements of atoms and molecules over time by solving Newton's equations of motion. verisimlife.com
MD simulations can provide detailed atomic-level insights into the conformational flexibility of this compound in different environments, such as in aqueous solution. boku.ac.at Furthermore, when combined with docking studies, MD simulations are invaluable for assessing the stability of a predicted ligand-protein complex. nih.govnih.gov By simulating the complex over nanoseconds, researchers can observe how the ligand and protein adapt to each other, validate the persistence of key binding interactions (like hydrogen bonds), and calculate binding free energies to better estimate the ligand's affinity for its target. nih.gov
Structure-Activity Relationship (SAR) Prediction through In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. nih.gov In silico methods are instrumental in modern drug discovery for predicting SAR and guiding the design of more potent and selective compounds. japsonline.com For a molecule like this compound, computational SAR analysis would involve generating a library of virtual analogs by modifying its core structure and then predicting their activity against a specific biological target.
The pyrazine and thiomorpholine moieties are present in many biologically active compounds. ontosight.airesearchgate.net For example, pyrazine derivatives have been investigated as inhibitors of PIM-1 kinase, a target in cancer therapy. japsonline.com In silico studies on these derivatives have shown that the nature and position of substituents on the pyrazine ring significantly influence inhibitory activity. japsonline.com Similarly, thiomorpholine-containing compounds have been explored as potential anticancer agents. researchgate.net A computational SAR study on this compound would likely explore substitutions on both the pyrazine and thiomorpholine rings to predict changes in properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. verisimlife.comnih.gov
Table 3: Illustrative In Silico SAR Predictions for a Hypothetical Kinase Target This table demonstrates how SAR might be explored computationally. The predicted effects are hypothetical and based on general principles observed in kinase inhibitors.
| Modification on this compound | Predicted Effect on Activity | Rationale |
| Addition of a methyl group to the pyrazine ring | Potentially increased activity | Enhances hydrophobic interactions in the binding pocket. |
| Addition of a hydroxyl group to the pyrazine ring | Potentially increased activity | May form a new hydrogen bond with a key residue in the active site. |
| Oxidation of thiomorpholine sulfur to sulfoxide (B87167)/sulfone | Potentially altered activity and solubility | Increases polarity; could act as a hydrogen bond acceptor, potentially improving both binding and pharmacokinetic properties. |
| Substitution with a bulky group (e.g., phenyl) | Potentially decreased activity | Could cause steric hindrance, preventing optimal binding in the target's active site. |
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a biological target, typically a protein or enzyme. verisimlife.com This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. benthamopenarchives.com The process involves sampling a vast number of possible conformations of the ligand within the target's binding site and scoring them based on their steric and energetic complementarity. verisimlife.com
For this compound, docking studies would be used to screen it against various known drug targets to generate hypotheses about its biological function. Given that structurally related pyrazine and pyrimidine (B1678525) derivatives are known to inhibit kinases, a likely application would be to dock this compound into the ATP-binding site of various kinases. nih.govjapsonline.com For instance, studies on pyrazine-based PIM-1 kinase inhibitors have used docking to show that the pyrazine nitrogen atoms can form crucial hydrogen bonds with hinge region residues like Glu121 and that other parts of the molecule engage in hydrophobic interactions within the catalytic pocket. japsonline.com A docking simulation of this compound would aim to identify similar key interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, providing a rational basis for its potential inhibitory activity. benthamopenarchives.com
Biological Activity Research and Mechanistic Insights Excluding Clinical Data
Evaluation of In Vitro Biological Activities
The therapeutic potential of compounds containing the pyrazine (B50134) and thiomorpholine (B91149) scaffolds has been explored through a variety of in vitro assays. These studies have highlighted activities ranging from halting the proliferation of cancer cells to combating microbial infections and influencing metabolic enzymes.
The pyrazine nucleus is a key pharmacophore in many compounds investigated for their anticancer properties. nih.gov While direct studies on 4-(Pyrazin-2-yl)thiomorpholine are limited, extensive research on related pyrazole (B372694) and pyrazoline derivatives demonstrates potent antiproliferative effects against a wide array of human cancer cell lines. These compounds often exhibit cytotoxicity through various mechanisms, including the inhibition of kinases crucial for cancer cell survival and proliferation, such as cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and VEGFR-2. nih.govnih.gov
For instance, certain pyrazole derivatives have shown significant inhibitory activity against cancer cell lines including lung (A549), breast (MCF7), and liver (HepG2) cancers, with some compounds displaying greater potency than standard chemotherapeutic drugs like doxorubicin (B1662922) and sorafenib. nih.govsrrjournals.com One study on bis-pyrazoline derivatives identified compounds that act as dual inhibitors of EGFR and BRAFV600E, key drivers in several cancers. nih.gov Another investigation into polysubstituted pyrazole derivatives found a compound with broad-spectrum activity against 60 different human tumor cell lines, with a mean growth inhibition (GI50) value of 3.59 µM. semanticscholar.org These findings underscore the potential of nitrogen-containing heterocyclic scaffolds, including pyrazine, in the development of novel anticancer agents.
Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole/Pyrazoline Derivatives This table presents data for structurally related pyrazole and pyrazoline compounds to illustrate the potential of this class of heterocycles, not for this compound itself.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative | HepG2 (Liver) | 0.71 | nih.gov |
| Pyrazole Derivative | CDK2 (Enzyme) | 0.074 | nih.gov |
| Bis-Pyrazoline Derivative | EGFR (Enzyme) | 0.02 | nih.gov |
| Bis-Pyrazoline Derivative | BRAFV600E (Enzyme) | 0.09 | nih.gov |
| Polysubstituted Pyrazole | EKVX (Non-Small Cell Lung) | 1.9 | semanticscholar.org |
| 3-(pyrid-2-yl)-pyrazoline | HT29 (Colon) | >50 | researchgate.net |
| 3-(pyrid-2-yl)-pyrazoline | MDA-MB-231 (Breast) | 16.5 | researchgate.net |
The pyrazine and thiomorpholine moieties are present in various compounds screened for antimicrobial properties.
Antibacterial and Antifungal Activity: Pyrazoline derivatives have been synthesized and shown to possess a broad spectrum of antimicrobial activity. japer.innih.gov Studies have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans. japer.inarcjournals.orgnih.gov For example, certain N-formyl pyrazolines bearing a 4-methylthiophenyl group showed promising activity against all tested bacterial and fungal strains. arcjournals.org Similarly, combinatorial libraries of thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones have been synthesized and evaluated, leading to the identification of potent leads against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov
Antimycobacterial Activity: Pyrazine derivatives, in particular, have a significant history in the treatment of tuberculosis, with Pyrazinamide being a first-line drug. bohrium.com Research has continued to explore new pyrazine and quinoxaline (B1680401) derivatives for their activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium avium. nih.gov Studies have shown that certain esters of pyrazinoic acid exhibit excellent activity against Mtb, with Minimum Inhibitory Concentration (MIC) values ranging from <1 to 6.25 µg/mL. bohrium.comnih.gov These findings suggest that the pyrazine scaffold is a crucial element for antimycobacterial efficacy, potentially acting as a prodrug to circumvent clinical resistance. bohrium.com While pyrazoline derivatives are not currently major anti-TB drugs, preclinical studies have shown they can interfere with essential mycobacterial processes. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazine and Thiomorpholine Derivatives This table presents data for various derivatives to highlight the antimicrobial potential of the core structures.
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazinoic acid ester | M. tuberculosis | <1 - 6.25 | nih.gov |
| Quinoxaline carboxylate ester | M. tuberculosis | <1 - 6.25 | nih.gov |
| Quinolone Derivative | MDR-TB strain | 0.9 | rsc.org |
| Pyrazoline Derivative | E. coli | 3.121 | japer.in |
| Pyrazoline Derivative | P. aeruginosa | 1.5 | japer.in |
| Thiomorpholine Phenyloxazolidinone | S. aureus (Linezolid-resistant) | 2-4 | researchgate.net |
Heterocyclic compounds are a major focus in the search for new treatments for diabetes mellitus. innspub.net The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia. nih.gov
Derivatives containing morpholine (B109124), which is structurally analogous to thiomorpholine, have been reported as effective α-glucosidase inhibitors. nih.gov Furthermore, various pyrazole, pyrimidine (B1678525), and quinoline (B57606) hybrids have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase, with some compounds showing greater potency than the standard drug, acarbose. nih.govnih.govnih.gov For example, a study on quinoline–pyrazolopyrimidine hybrids identified compounds with α-glucosidase inhibition IC50 values as low as 40.84 µM. nih.gov A synthetic pyrazolobenzothiazine derivative also showed a potent IC50 value of 3.91 µM against α-glucosidase. nih.gov These results suggest that the heterocyclic scaffold of this compound could be a promising basis for developing novel antihyperglycemic agents.
Several studies have investigated the antioxidant properties of heterocyclic compounds related to this compound. Pyrazoline derivatives have been noted for their potential to act as antioxidants, which may contribute to their antitumor effects by reducing oxidative stress. ekb.eg In one study, these compounds were shown to elevate superoxide (B77818) dismutase and total antioxidant capacity while reducing malondialdehyde and nitric oxide levels. ekb.eg Additionally, antioxidant profiling of certain quinoline-based hybrids revealed significant DPPH and NO radical scavenging abilities. nih.gov This suggests that the pyrazine-thiomorpholine scaffold may also possess antioxidant properties worthy of investigation.
The ability of this compound and its analogs to inhibit specific enzymes is a key area of research for understanding their therapeutic potential.
SHP2 and LRRK2 Kinase: Leucine-rich repeat kinase 2 (LRRK2) is a validated genetic target for Parkinson's disease, and its inhibition is a major therapeutic goal. While structurally different indazole-based compounds have been developed as potent and selective LRRK2 inhibitors, this indicates that heterocyclic scaffolds can be tailored for this target. nih.gov LRRK2 has also been shown to recruit the tyrosine phosphatase SHP-2 to modulate the activity of other kinases like FAK, highlighting a complex interplay that could be targeted by novel inhibitors. nih.gov
Alpha-glucosidase: As mentioned in section 5.1.3, inhibition of α-glucosidase is a key mechanism for controlling hyperglycemia. A wide range of heterocyclic compounds, including those with morpholine, pyrazole, and quinoline rings, have been identified as potent inhibitors of this enzyme. nih.govnih.gov For example, certain thioquinoline derivatives showed IC50 values against α-glucosidase that were significantly more potent than the standard inhibitor, acarbose. researchgate.net A series of 2H-benzo[e] nih.govinnspub.netthiazine-2-yl)-N-arylacetamides also produced potent inhibitors of α-glucosidase, with IC50 values as low as 18.25 µM. mdpi.com
Cruzipain and Dolicholphosphate Mannose Synthase: There is currently limited available research from the provided sources on the inhibitory activity of pyrazine-thiomorpholine derivatives against the enzymes cruzipain and dolicholphosphate mannose synthase.
Mechanistic Studies of Biological Action
Understanding the mechanism of action is crucial for the development of targeted therapies. For pyrazine and related heterocyclic derivatives, several mechanisms have been elucidated, particularly in the context of their antiproliferative activity. nih.gov
Studies on pyrimidinyl pyrazole derivatives have shown that these compounds can exert their anticancer effects by inhibiting tubulin polymerization. nih.gov One such compound was found to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest and ultimately apoptosis. nih.gov The general review of pyrazine derivatives highlights that compounds where the pyrazine ring is fused to other heterocycles, like pyrrole (B145914) or imidazole, have been extensively studied for their antineoplastic activity. nih.gov These findings suggest that a primary mechanism for the anticancer effects of this broad class of compounds involves the disruption of the cellular cytoskeleton.
Cell Cycle Regulation and Apoptosis Induction Pathways
Compounds containing a pyrazole ring, structurally related to pyrazine, have demonstrated the ability to interfere with the normal progression of the cell cycle, a key strategy in anticancer research. nih.govmdpi.com Studies on certain pyrazoline derivatives show they can arrest the cell cycle at the G2/M phase, particularly at high concentrations. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. nih.gov
This cell cycle disruption is often coupled with the induction of apoptosis, or programmed cell death. The mechanism of apoptosis induction by these compounds involves the modulation of key regulatory proteins. For instance, one pyrazoline derivative was found to upregulate the expression of pro-apoptotic proteins such as Bax and p53. nih.gov Concurrently, it downregulated the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade. Further evidence of apoptosis is the observed increase in cleaved caspase-3 and cleaved PARP levels in treated cells, confirming the execution of the apoptotic pathway. nih.gov Another novel pyrazole compound, PTA-1, also confirmed apoptosis as its main cell death mechanism through the activation of caspase-3/7. nih.gov
Table 1: Effect of Pyrazole Compound PTA-1 on Caspase-3/7 Activation in MDA-MB-231 Cells
| Treatment | Concentration | % of Cells with Activated Caspase-3/7 |
|---|---|---|
| Vehicle Control (DMSO) | 0.1% v/v | 3.9% |
| PTA-1 | 10 µM | 7.51% |
| PTA-1 | 20 µM | 9.91% |
Data sourced from a study on a novel pyrazole compound, indicating a dose-dependent activation of apoptotic pathways. nih.gov
Inhibition of Cellular Processes (e.g., Tubulin Polymerization, Cell Migration)
The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target in cancer therapy. nih.gov Several pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, which is essential for cell division, leading to mitotic arrest and subsequent cell death. mdpi.commdpi.com The inhibitory activity of some of these compounds on tubulin polymerization has been shown to be comparable to that of established agents like Colchicine. nih.gov
In addition to interfering with cell division, pyrazole and pyrimidine derivatives have been shown to inhibit cell migration. nih.gov Cell migration is a fundamental process in cancer metastasis. mdpi.comnih.gov In vitro assays, such as the TAXIScan device, have identified compounds that effectively inhibit the chemotactic migration of cancer cells. nih.gov For example, compound 14-100, a pyrazole derivative, was found to inhibit the migration of human pancreatic BxPC-3 cells. nih.gov This inhibition of migration is a crucial anti-metastatic property.
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Compounds
| Compound | Type | IC50 (µM) for Tubulin Polymerization | Target Cancer Cell Line (Example) |
|---|---|---|---|
| Colchicine | Positive Control | ~1.0 - 2.12 | Multiple |
| Compound 3q | Pyrazoline Derivative | Comparable to Colchicine | Various Cancer Cell Lines |
| Compound 22a | Triazole Hybrid | 4.1 ± 0.1 | Not Specified |
| St. 42 | Quinoline-Indole Derivative | 2.54 | HepG2, KB, HCT-8, etc. |
| St. 43 | Quinoline-Indole Derivative | 2.09 | HepG2, KB, HCT-8, etc. |
This table compiles data on various heterocyclic compounds that function as tubulin polymerization inhibitors, demonstrating a common mechanism for anticancer activity. nih.govmdpi.commdpi.com
Reactive Oxygen Species (ROS) Mediated Pathways
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, when in excess, can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. mdpi.com The pyrazine derivative tetramethylpyrazine (TMP) has been shown to influence ROS-mediated pathways in different contexts. In some studies, TMP has been found to suppress the formation of intracellular ROS in lipopolysaccharide-induced microglial cells, suggesting an anti-inflammatory and neuroprotective effect. nih.gov
Conversely, other research demonstrates that TMP can induce the generation of intracellular ROS in colon cancer cells. nih.gov This increase in ROS triggers mitochondria-mediated apoptosis in a caspase-dependent manner. nih.gov The accumulation of ROS appears to be a key mechanism for the anticancer effects observed with this compound. This dual role—either suppressing or inducing ROS—suggests that the activity of pyrazine derivatives may be highly dependent on the specific cellular context and disease state.
Receptor Binding and Ligand-Target Interactions (e.g., Cannabinoid Receptors)
The cannabinoid receptors, CB1 and CB2, are components of the endocannabinoid system and represent therapeutic targets for various conditions. nih.govmdpi.com While the CB1 receptor is primarily associated with the central nervous system, the CB2 receptor is expressed mainly in the immune system. nih.govmdpi.com
Structurally related pyrazole compounds have been developed as ligands for cannabinoid receptors. nih.gov SAR studies have shown that while pyrazole-based compounds can bind to both CB1 and CB2 receptors, they are often less potent than their indazole-based counterparts, suggesting the larger indazole core has important interactions at the receptor site. nih.gov However, modifications to the substituents on the pyrazole ring can significantly improve potency and modulate efficacy. For example, compound 33, a pyrazole derivative with an ortho-chloro substituent, showed an EC50 of 202 nM and an Emax of 71% at the hCB1 receptor. nih.gov This demonstrates that the pyrazole scaffold can be effectively tuned to achieve desired interactions with specific receptor targets.
Table 3: Binding Affinity and Efficacy of Selected Pyrazole Derivatives at Human Cannabinoid Receptors (hCB1)
| Compound | R¹ Group | R² Group Modification | Ki (nM) | EC50 (nM) | Emax (%) |
|---|---|---|---|---|---|
| 32 | n-pentyl | Phenylacetamide | 1340 | - | - |
| 33 | n-pentyl | ortho-chlorophenylacetamide | - | 202 | 71% |
| 34 | 4-fluorobenzyl | Phenylacetamide | - | 481 | 27% |
| 35 | 4-chlorobenzyl | Phenylacetamide | - | 1470 | 13% |
Data illustrates the structure-activity relationship for pyrazole-based cannabinoid receptor partial agonists. nih.gov
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of compounds based on the pyrazinyl-thiomorpholine scaffold is heavily influenced by their specific chemical structure. SAR analysis helps to understand how different functional groups and structural modifications impact their therapeutic potential.
Impact of Substituents on Bioactivity Profile
SAR studies on pyrazole and pyrazoline derivatives have provided valuable insights into optimizing their anticancer activity. mdpi.com For pyrazoline derivatives, the nature and position of substituents on the phenyl rings have a significant effect on their cytotoxicity against cancer cell lines. nih.gov For example, compounds with a 4-fluorophenyl or 4-chlorophenyl group demonstrated potent activity against HepG-2 cells. nih.gov The presence of electron-withdrawing groups like fluorine or chlorine on the phenyl ring can enhance cytotoxic effects.
In the context of cannabinoid receptor ligands, substitutions play a critical role in determining potency and efficacy. Replacing an n-pentyl group on the pyrazole core with a 4-fluorobenzyl or 4-chlorobenzyl group resulted in a significant loss of potency at the hCB1 receptor. nih.gov This highlights the sensitivity of the receptor's binding pocket to the nature of the substituent at this position. Similarly, modifying a phenylacetamide group by adding an ortho-chloro substituent (compound 33) led to a modest improvement in potency and efficacy compared to the unsubstituted version (compound 32). nih.gov
Applications in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry
Design and Synthesis of Metal Complexes
There is no available literature detailing the design or synthesis of metal complexes specifically using 4-(Pyrazin-2-yl)thiomorpholine as a ligand. While pyrazine (B50134) and thiomorpholine (B91149) moieties are individually known to coordinate with metal ions, the specific coordination behavior and resulting complex structures of this combined molecule have not been reported.
Formation of Coordination Polymers and Metal-Organic Frameworks
No studies have been published on the use of this compound as a linker molecule for the construction of coordination polymers or metal-organic frameworks (MOFs).
Photocatalytic Applications
Catalytic Degradation of Organic Pollutants
There is no research available that investigates the photocatalytic activity of this compound or its potential metal complexes in the degradation of organic pollutants.
Photoelectrochemical and Trapping Radical Experiments in Catalysis
No photoelectrochemical studies or trapping radical experiments involving this compound in a catalytic context have been documented in the scientific literature.
Precursor for Nanoparticle Synthesis (e.g., Silver Nanoparticles)
The use of this compound as a precursor, capping agent, or stabilizer in the synthesis of silver nanoparticles or any other type of nanoparticle has not been reported.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of 4-(Pyrazin-2-yl)thiomorpholine and its derivatives is an area ripe for innovation. While classical methods exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One established method for a related compound, 4-(pyrazin-2-yl)morpholine, involves a Palladium-catalyzed Buchwald-Hartwig amination, which couples the nitrogen atom of the morpholine (B109124) ring to the pyrazine (B50134) core. nih.govnih.gov This highlights the potential for modern cross-coupling reactions to be a key focus in synthesizing thiomorpholine (B91149) analogues.
Future synthetic explorations are expected to concentrate on:
Catalyst Development: Investigating new catalyst systems, potentially with non-precious metals, to improve reaction efficiency, reduce costs, and enhance the sustainability of C-N bond formation.
Flow Chemistry: Implementing continuous flow synthesis processes to allow for safer, more scalable, and highly controlled production of the target compound and its derivatives.
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents, and developing one-pot reaction sequences to minimize waste and energy consumption. nih.gov
Functional Group Tolerance: Designing synthetic pathways that are tolerant of a wide array of functional groups, enabling the creation of diverse chemical libraries for screening purposes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Cross-Coupling | High efficiency, broad substrate scope | Development of novel palladium, copper, or nickel catalyst systems. |
| C-H Activation | Step economy, reduced pre-functionalization | Direct coupling of thiomorpholine with pyrazine C-H bonds. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Light-mediated C-N bond formation. |
| Enzymatic Synthesis | High selectivity, green credentials | Biocatalytic approaches for asymmetric synthesis of chiral derivatives. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. By modeling its properties and interactions, researchers can prioritize synthetic targets and gain deeper insights into its behavior at a molecular level.
Future computational research will likely involve:
Quantum Mechanics (QM): Employing methods like Density Functional Theory (DFT) to accurately predict electronic properties, such as the molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity and potential applications in electronic materials. science.gov
Molecular Docking and Dynamics: Simulating the interaction of this compound derivatives with various biological targets to predict binding affinities and modes of action, thereby guiding the design of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate structural features of a series of derivatives with their observed biological activity or material properties.
Machine Learning and AI: Utilizing artificial intelligence to screen virtual libraries, predict synthetic outcomes, and identify novel compounds with desired characteristics.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies, and reactivity indices. | Insights into electronic properties for materials science applications. science.gov |
| Molecular Docking | Simulation of binding to protein active sites (e.g., kinases, enzymes). | Prediction of potential biological targets and binding affinity. |
| Molecular Dynamics (MD) | Simulation of conformational changes and stability of compound-protein complexes. | Understanding the dynamic behavior and stability of interactions. |
| QSAR | Correlation of structural descriptors with biological activity. | Predictive models to guide the design of more potent analogues. |
Diversification of Biological Target Spectrum
The constituent pyrazine and thiomorpholine scaffolds are present in numerous biologically active molecules, suggesting a broad potential for this compound. mdpi.comjchemrev.com Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities. mdpi.comlifechemicals.comnih.gov Similarly, thiomorpholine derivatives have been investigated for antioxidant and hypolipidemic properties. jchemrev.comnih.gov
Future research should aim to screen this compound and its derivatives against a wider array of biological targets to uncover new therapeutic applications.
Potential Therapeutic Areas for Exploration:
Oncology: The pyrazine moiety is a component of several kinase inhibitors. Screening against various cancer-related kinases could identify novel anticancer agents.
Infectious Diseases: The antimicrobial potential of pyrazines and thiomorpholines suggests that derivatives could be effective against bacterial, fungal, or parasitic infections. eurekaselect.comnih.govnih.gov
Metabolic Disorders: Thiomorpholine derivatives have shown hypolipidemic activity, indicating potential applications in treating conditions like hypercholesterolemia. nih.gov The compound could be explored as an inhibitor of enzymes such as squalene (B77637) synthase. nih.gov
Inflammatory Diseases: Given the known anti-inflammatory properties of related heterocyclic compounds, this scaffold could be a starting point for developing novel treatments for inflammatory conditions. nih.govmdpi.com
| Potential Biological Target Class | Rationale Based on Constituent Moieties | Example Targets |
| Protein Kinases | Pyrazine is a common scaffold in kinase inhibitors. mdpi.com | AXL kinase, Tyrosine kinases |
| Metabolic Enzymes | Thiomorpholine derivatives show hypolipidemic effects. nih.gov | Squalene synthase, HMG-CoA reductase |
| Microbial Enzymes | Pyrazine and its derivatives possess antimicrobial properties. mdpi.comnih.gov | Dihydrofolate reductase, DNA gyrase |
| Inflammatory Mediators | Pyrazoline derivatives inhibit nitric oxide production. nih.gov | iNOS, COX-2 |
Development of Advanced Materials with Tunable Properties
Beyond pharmaceuticals, the unique electronic and structural features of this compound make it an attractive candidate for materials science. The electron-accepting pyrazine ring combined with the flexible thiomorpholine unit could be leveraged to create functional materials with tailored properties.
Emerging research avenues in this domain include:
Stimuli-Responsive Polymers: Thiomorpholine-derived polymers can exhibit "smart" behavior, responding to changes in pH or temperature. nih.govresearchgate.net Incorporating the this compound unit into polymer chains could lead to new materials for applications in nanomedicine or sensors.
Coordination Polymers and MOFs: The nitrogen atoms of the pyrazine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials are of interest for gas storage, catalysis, and sensing.
Organic Electronics: Pyrazine-based polymers have been investigated for use in optical and photovoltaic devices due to their electronic properties. lifechemicals.com Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic solar cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
